3,4-Dihydroxybutan-2-one

Overview

Description

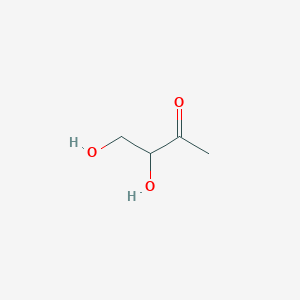

3,4-Dihydroxybutan-2-one, also known as tetrolose, is an organic compound with the molecular formula C4H8O3 . It has a molecular weight of 104.11 .

Synthesis Analysis

The synthesis of this compound involves several steps. One of the key enzymes involved in its synthesis is RibB (3,4-dihydroxy-2-butanone 4-phosphate synthase), a magnesium-dependent enzyme . This enzyme excises the C4 of D-ribulose-5-phosphate (D-Ru5P) as formate, generating the four-carbon substrate for lumazine synthase .Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The InChI key for this compound is SEYLPRWNVFCVRQ-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The RibB enzyme plays a crucial role in these reactions . It dehydrates the first carbon and removes the fourth carbon of D-Ru5P to make the four-carbon substrate for lumazine synthase .Scientific Research Applications

1. Carcinogenic Metabolite Studies

3,4-Dihydroxybutan-2-one derivatives, such as 1,2,3,4-diepoxybutane (DEB), have been studied for their role as carcinogenic metabolites. DEB, a metabolite of 1,3-butadiene, is known for modifying guanine within DNA and inducing A → T transversions, implying its role in mutagenesis at A:T base pairs (Seneviratne et al., 2010). This points to its potential mechanism of mutagenesis following exposure to 1,3-butadiene.

2. Biomaterials in Tissue Engineering

Polyhydroxyalkanoates (PHA), particularly poly 3-hydroxybutyrate (PHB) and related copolymers, which include derivatives of this compound, have been extensively used in the development of medical devices and tissue engineering. These materials offer favorable mechanical properties, biocompatibility, and biodegradability, making them suitable for a variety of biomedical applications (Chen & Wu, 2005).

3. Synthesis of Natural Products

Chemical and biochemical approaches have been explored for synthesizing substituted dihydroxybutanones, including 1,4-substituted 2,3-dihydroxybutan-1-one derivatives. These compounds are important building blocks in the synthesis of carbohydrates and other natural products, showcasing the versatility of this compound in synthetic chemistry (Al-Smadi et al., 2019).

4. Anticancer Agent Synthesis

The diastereoselective reduction of imines derived from (R)-3,4-dihydroxybutan-2-one has been studied for synthesizing anticancer agents. This reduction process yields aminodiol derivatives essential for the synthesis of the anticancer agent ES-285, indicating the potential of this compound in pharmacological applications (Allepuz et al., 2010).

5. Enolization and Autoxidation Studies

Studies on 3-hydroxybutan-2-one, a derivative of this compound, have revealed insights into the process of enolization and autoxidation. This research contributes to the understanding of chemical reactions involving this compound, particularly in acidic mediums (Lubach & Drenth, 2010).

6. DNA Structure Studies

This compound derivatives have been studied for their effects on DNA structure, particularly in the context of carcinogenesis. Research has focused on DNA oligomers containing site-specific and stereospecific exocyclic deoxyadenosine adducts of DEB, contributing to a deeper understanding of DNA damage and repair mechanisms (Seneviratne et al., 2010).

Mechanism of Action

The mechanism of action of 3,4-Dihydroxybutan-2-one involves the RibB enzyme. This enzyme excises the C4 of D-Ru5P as formate . The reaction was first identified by Bacher and co-workers in the 1990s . The RibB enzyme generates the four-carbon substrate for lumazine synthase that is incorporated into the xylene moiety of lumazine and ultimately the riboflavin isoalloxazine .

Properties

IUPAC Name |

3,4-dihydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(6)4(7)2-5/h4-5,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYLPRWNVFCVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574380 | |

| Record name | 3,4-Dihydroxybutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57011-15-1 | |

| Record name | 3,4-Dihydroxybutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine](/img/structure/B1255140.png)

![(3S,8S,9S,10R,13R,14S,17R)-6-(diethylaminomethyl)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B1255144.png)

![5-chlorospiro[indole-3,2'-[1,3]oxathiolan]-2(1H)-one](/img/structure/B1255145.png)

![2-[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1255157.png)